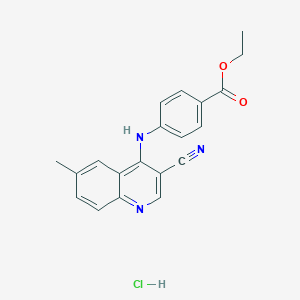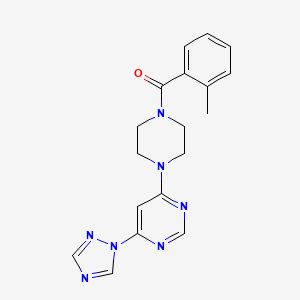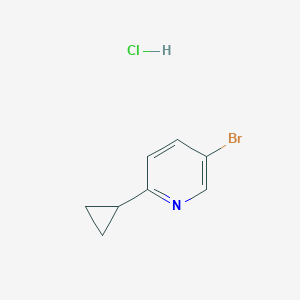![molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1](/img/structure/B2363853.png)
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” is a chemical compound with the CAS Number: 2375260-73-2 . It has a molecular weight of 280.32 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” and its InChI Code is "1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)9-6-7-11(15)10(8-9)12(17)19-5/h6-8H,15H2,1-5H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 280.32 .Wissenschaftliche Forschungsanwendungen
Antibiotic Synthesis
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate: is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This compound has shown strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Peptide Chemistry
The tert-butyloxycarbonyl (Boc) group is widely used in peptide chemistry to protect amino acids during synthesis. The Boc group in Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used to protect the amino group, preventing unwanted reactions during the synthesis of peptides and proteins .
Organic Synthesis
In organic synthesis, the Boc-protected amino group of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate allows for selective reactions to occur. This is crucial when synthesizing complex molecules where specific functional groups need to remain inert .
Medicinal Chemistry
The compound serves as a building block in medicinal chemistry, particularly in the design and synthesis of novel drug candidates. Its protected amino group can be strategically deprotected at a later stage in the synthesis to introduce additional functionality or to form amide bonds .
Material Science
In material science, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate could be used to modify the surface properties of materials. For example, it can be grafted onto polymers to enhance their interaction with biological molecules .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or to develop new analytical methods, particularly those involving mass spectrometry or chromatography .
Chemical Education
Due to its relevance in various fields of chemistry, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used as an educational tool to teach advanced organic synthesis techniques, protection strategies, and drug development processes .
Research and Development
In R&D, this compound is utilized in the development of new synthetic methodologies. Researchers can explore novel pathways for its synthesis or its incorporation into more complex molecules, which can lead to advancements in chemical synthesis .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound contains an amino group, which can participate in various biochemical reactions, such as nucleophilic substitution .
Result of Action
The molecular and cellular effects of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate . .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHNVWLBXWOLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)


![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)


